molecular formula C21H25NO4 B11503127 3-(4-Ethoxyphenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid

3-(4-Ethoxyphenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid

Cat. No.: B11503127
M. Wt: 355.4 g/mol
InChI Key: WROVNWLCPGPLJA-UHFFFAOYSA-N
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Description

3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID is a synthetic organic compound that belongs to the class of carboxylic acids It features an ethoxyphenyl group and a phenylbutanamido group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Ethoxyphenyl Intermediate: Ethylation of phenol to form 4-ethoxyphenol.

    Amidation Reaction: Coupling of 4-ethoxyphenol with 4-phenylbutanoic acid chloride to form the amide bond.

    Final Assembly: Introduction of the propanoic acid moiety through a suitable coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

    Reduction: Formation of 3-(4-ethoxyphenyl)-3-(4-phenylbutylamino)propanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Drug Development: Exploration as a potential pharmaceutical agent due to its structural features.

Medicine

    Therapeutic Agents: Investigation into its efficacy as a therapeutic compound for various diseases.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for 3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(4-METHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID: Similar structure with a methoxy group instead of an ethoxy group.

    3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)BUTANOIC ACID: Similar structure with a butanoic acid backbone instead of propanoic acid.

Uniqueness

The presence of the ethoxy group and the specific arrangement of functional groups in 3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID may confer unique chemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-3-(4-phenylbutanoylamino)propanoic acid

InChI

InChI=1S/C21H25NO4/c1-2-26-18-13-11-17(12-14-18)19(15-21(24)25)22-20(23)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-14,19H,2,6,9-10,15H2,1H3,(H,22,23)(H,24,25)

InChI Key

WROVNWLCPGPLJA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

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